

Core Mechanisms of Antiperoxidative Action

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Compound Focus: Tinoridine

CAS No.: 24237-54-5

Cat. No.: S589076

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Mechanism	Experimental Model / Assay	Key Findings / Quantitative Outcomes
Hydroxyl Radical ($\cdot\text{OH}$) Scavenging	Xanthine-Xanthine oxidase system (generates $\cdot\text{OH}$) with rat liver microsomes [1] [2]	Inhibited lipid peroxidation induced by the $\cdot\text{OH}$ -generating system.
	Fenton reaction ($\text{H}_2\text{O}_2\text{-Fe}^{2+}$ system) [1] [2]	Directly scavenged $\cdot\text{OH}$ radicals produced by the Fenton reaction.
	Stable Free Radical (DPPH) Assay [1] [3]	Reduced DPPH radical in a molar ratio of ~1:2 (Tinoridine:DPPH) .
Inhibition of Lipid Peroxidation	Ascorbic acid/ Fe^{2+} -induced lipid peroxidation in rat liver mitochondria [1]	Inhibited peroxidation, protecting mitochondrial membranes.
	CCl_4 -induced hepatotoxicity in rats [1] [3]	Pretreatment (100 mg/kg) significantly reduced CCl_4 -induced damage to liver endoplasmic reticulum (cytochrome P-450, G6Pase).
Ferroptosis Inhibition via Nrf2	<i>In vitro</i> : Nucleus pulposus (NP) cells with RSL3 (ferroptosis inducer) [4]	Rescued RSL3-induced ferroptosis; effect reversed upon Nrf2 knockdown .
	Molecular Docking [4]	Showed high binding affinity to the Nrf2 protein .

Mechanism	Experimental Model / Assay	Key Findings / Quantitative Outcomes
	<i>In vivo</i> : Rat model of intervertebral disc degeneration (IVDD) [4]	Attenuated disease progression by targeting ferroptosis.

Experimental Protocols & Methodologies

Here are the detailed methodologies for key experiments that you can adapt for your research.

Hydroxyl Radical Scavenging & Lipid Peroxidation Assay

This protocol is based on experiments using rat liver microsomes [1] [2].

- **Primary System:** The hydroxyl radical ($\cdot\text{OH}$) was generated using a **Xanthine (1.0 mM)-Xanthine Oxidase (0.02 U/mL) system** in the presence of **ADP (1.0 mM) and Fe^{2+} (0.05 mM)** to induce lipid peroxidation in a rat liver microsome suspension (0.5-1.0 mg protein/mL) [1].
- **Measurement of Peroxidation:** The extent of lipid peroxidation was typically measured by the formation of **thiobarbituric acid-reactive substances (TBARS)**, such as malondialdehyde (MDA), expressed as nmol MDA formed per mg protein [1].
- **Tinoridine Incubation:** **Tinoridine** was dissolved and added to the system at various concentrations (e.g., 0.1-0.5 mM) to test its inhibitory effect.
- **Control & Validation:**
 - A positive control without **tinoridine** establishes baseline peroxidation.
 - Specificity for $\cdot\text{OH}$ scavenging was confirmed using the **Fenton reaction ($\text{H}_2\text{O}_2 + \text{Fe}^{2+}$)** as a direct $\cdot\text{OH}$ source [1] [2].
 - Lack of effect on superoxide radical was verified by showing **tinoridine** did not inhibit **superoxide-induced cytochrome c reduction** [1].

Stable Free Radical (DPPH) Scavenging Assay

This simple colorimetric test confirms direct free radical scavenging ability [1] [3].

- **Preparation:** A stable solution of the DPPH radical (e.g., 0.1 mM in ethanol) is prepared.
- **Reaction:** **Tinoridine**, at a specific concentration, is mixed with the DPPH solution.
- **Incubation:** The mixture is incubated in the dark at room temperature for 30 minutes.

- **Measurement:** The absorbance is measured at a characteristic wavelength of 517-520 nm. A decrease in absorbance compared to a control indicates radical scavenging activity. The original study calculated the molar ratio at which **tinoridine** reduces DPPH [1].

Assessing Ferroptosis Inhibition in Cell Culture

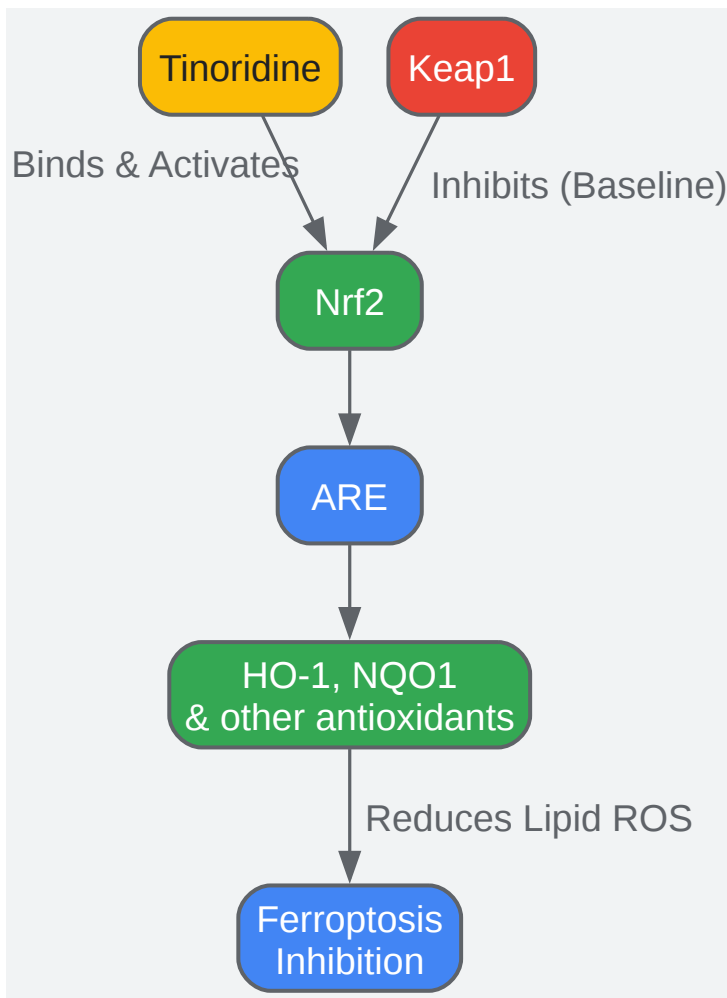
This protocol is derived from the 2024 study on intervertebral disc degeneration [4].

- **Cell Culture:** Culture relevant cells (e.g., nucleus pulposus cells).
- **Induction of Ferroptosis:** Treat cells with a known ferroptosis inducer like **RSL3 (e.g., 0.5-1.0 μM)**, which inhibits glutathione peroxidase 4 (GPX4).
- **Intervention with Tinoridine:** Co-treat cells with **Tinoridine** at varying concentrations (e.g., 10-50 μM) alongside RSL3.
- **Viability & Death Assay:** Measure cell viability using assays like CCK-8 after 24 hours. A rescue of viability by **tinoridine** suggests inhibition of ferroptosis.
- **Mechanistic Confirmation (Knockdown):** To confirm the role of Nrf2, repeat the experiment in cells where **Nrf2 has been knocked down** using siRNA. The loss of **tinoridine's** protective effect confirms Nrf2 dependence [4].
- **Downstream Analysis:** Analyze the expression of Nrf2-dependent antioxidant genes (e.g., HO-1, NQO1) via Western Blot or RT-qPCR to validate pathway activation.

Visualization of Tinoridine's Action & Experimental Workflow

The following diagrams illustrate the key signaling pathway and a generalized experimental workflow based on the described protocols.

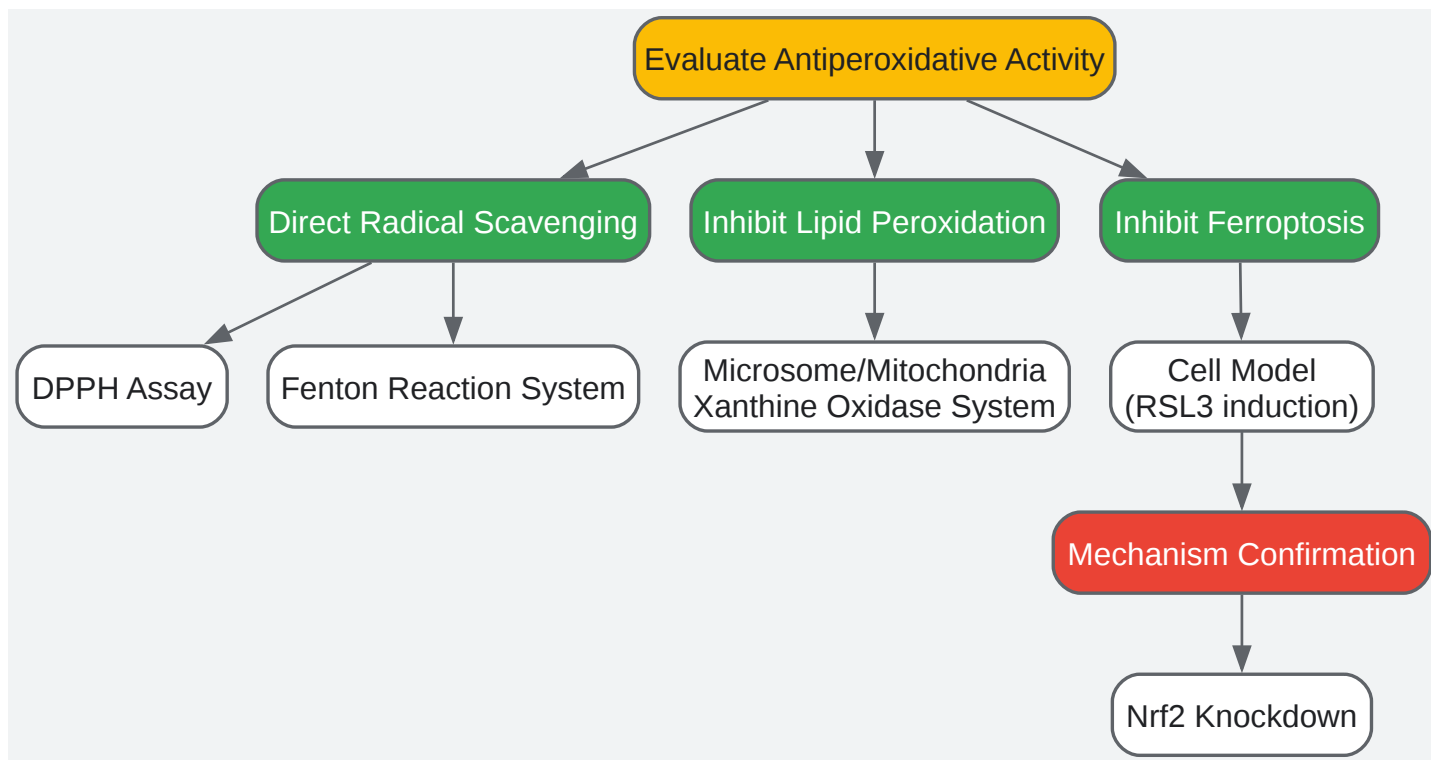
Tinoridine's Nrf2-Mediated Anti-Ferroptosis Pathway



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Tinoridine binds to and activates Nrf2, which translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the production of antioxidant proteins that inhibit ferroptosis.

Workflow for Antiperoxidative Activity Evaluation



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A generalized workflow for evaluating **Tinoridine**'s antiperoxidative activity, encompassing its different mechanisms and corresponding experimental assays.

Research Considerations & Toxicology

- **Metabolite Screening:** A 2015 metabolism study identified **11 novel metabolites** of **tinoridine** in rat models (in vivo and in vitro). In silico toxicological screening of these metabolites suggested that **two of them may show a certain degree of lung or liver toxicity** [5]. This is a critical consideration for drug development.
- **Chemical Properties:** **Tinoridine** hydrochloride has a molecular weight of 352.88 g/mol (CAS 25913-34-2). For in vitro studies, it can be dissolved in DMSO (up to ~18 mg/mL), ethanol (up to 2 mg/mL), but is insoluble in water [3] [6].

The recent discovery of **Tinoridine**'s role in inhibiting ferroptosis via Nrf2 opens a promising new avenue for therapeutic application, particularly in conditions like intervertebral disc degeneration. Future research

should focus on validating these findings in higher animal models and further characterizing the toxicological profile of its metabolites.

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